molecular formula C20H21N5O4 B11371661 N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide

Cat. No.: B11371661
M. Wt: 395.4 g/mol
InChI Key: AQYJDFAGGXJSLU-UHFFFAOYSA-N
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Description

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its diverse biological activities, and a morpholine moiety, which is often used in medicinal chemistry due to its favorable pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the morpholine moiety: This step involves the reaction of the benzimidazole intermediate with morpholine in the presence of a suitable base, such as sodium hydride, to form the N-morpholinylmethyl derivative.

    Nitration: The final step involves the nitration of the aromatic ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction of the nitro group: Results in the formation of the corresponding amine derivative.

    Halogenation: Leads to the formation of halogenated benzimidazole derivatives.

Scientific Research Applications

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity, while the morpholine moiety can enhance the compound’s binding affinity and selectivity. The nitro group may also play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide is unique due to its combination of a benzimidazole core, a morpholine moiety, and a nitro group, which together confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses.

Properties

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

IUPAC Name

N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C20H21N5O4/c1-23-18-6-5-15(21-20(26)14-3-2-4-16(11-14)25(27)28)12-17(18)22-19(23)13-24-7-9-29-10-8-24/h2-6,11-12H,7-10,13H2,1H3,(H,21,26)

InChI Key

AQYJDFAGGXJSLU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=C1CN4CCOCC4

Origin of Product

United States

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